The Discovery of a Potent and Selective p38α MAP Kinase Inhibitor: N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
The Discovery of a Potent and Selective p38α MAP Kinase Inhibitor: N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
An In-depth Technical Guide on the Discovery, Preclinical Characterization, and Mechanism of Action of a Clinical Candidate for Inflammatory Diseases.
Introduction
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide, also known as AZD6703, is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The discovery of AZD6703 was the result of a focused drug discovery program aimed at identifying a clinical candidate for the treatment of inflammatory diseases.[1][4] This technical guide details the discovery process, key preclinical data, experimental methodologies, and the underlying mechanism of action of AZD6703.
The development of AZD6703 was initiated to address liabilities of earlier chemical series, such as poor aqueous solubility and high plasma protein binding.[1][3] Through a structure-guided drug design approach, which included X-ray crystallography, medicinal chemists were able to optimize the lead compounds.[1][3] A key finding from these crystallographic studies was a switch in the binding mode of the inhibitors from a DFG 'out' to a DFG 'in' conformation as the molecular size was reduced to improve overall physicochemical properties.[1][3] This optimization effort led to the identification of AZD6703 as a clinical candidate.[1][4]
Quantitative Biological Data
The biological activity of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide was characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.
| Assay | Target | Result |
| Enzymatic Assay | p38α MAP Kinase | IC50 = 16 nM |
| Safety Assay | hERG Channel | No significant inhibition up to 100 µM |
Table 1: In vitro biological activity of AZD6703.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted during the discovery and characterization of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide.
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the compound against p38α MAP kinase was determined using a biochemical assay that measures the phosphorylation of a substrate.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-ATF2 antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplates
Procedure:
-
A solution of the test compound was serially diluted in DMSO.
-
The kinase reaction was initiated by adding a mixture of p38α kinase and the peptide substrate to the wells of a 384-well plate.
-
The test compound dilutions were then added to the wells.
-
The kinase reaction was started by the addition of ATP.
-
The reaction was allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction was stopped by the addition of a solution containing EDTA.
-
The detection reagents were added, and the plate was incubated to allow for antibody binding to the phosphorylated substrate.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was read on a suitable plate reader.
-
The IC50 values were calculated from the resulting dose-response curves.
hERG Inhibition Assay
The potential for the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using an automated patch-clamp assay.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2)
-
Test compound (dissolved in DMSO)
-
Automated patch-clamp system (e.g., QPatch)
Procedure:
-
hERG-expressing cells were cultured and harvested for the assay.
-
The automated patch-clamp system was primed with extracellular and intracellular solutions.
-
A whole-cell patch-clamp configuration was established with individual cells.
-
A specific voltage protocol was applied to elicit hERG channel currents.
-
The baseline hERG current was recorded.
-
The test compound was perfused over the cell at various concentrations.
-
The hERG current was recorded in the presence of the test compound.
-
The percentage of inhibition of the hERG current was calculated for each concentration.
-
The IC50 value was determined from the concentration-response curve.
Visualizations
p38α MAP Kinase Signaling Pathway
The p38α MAPK signaling pathway is a key cascade in the cellular response to inflammatory cytokines and environmental stress.[5][6] It is activated by upstream kinases and, once activated, p38α phosphorylates various downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8][9]
Caption: The p38α MAP Kinase signaling cascade and the point of inhibition by AZD6703.
Drug Discovery Workflow
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide followed a structured drug discovery workflow, from initial hit identification to the nomination of a clinical candidate.
References
- 1. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sdbonline.org [sdbonline.org]
- 8. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 9. researchgate.net [researchgate.net]
